molecular formula C14H22ClNO B12356980 4-Methyldiethcathinone hydrochloride

4-Methyldiethcathinone hydrochloride

Cat. No.: B12356980
M. Wt: 255.78 g/mol
InChI Key: QAWPTXMKVSVMOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Emergence of Synthetic Cathinones in Research Literature

The history of synthetic cathinones is rooted in the study of the naturally occurring stimulant cathinone (B1664624). While the use of khat leaves has been documented for centuries, the isolation and identification of S(-)-cathinone as a primary psychoactive constituent occurred much later, with significant work being conducted by a United Nations working group in 1975. nih.govresearchgate.net Early research established that cathinone acted as a central nervous system stimulant with an amphetamine-like mechanism, primarily by promoting the release of dopamine (B1211576). nih.gov

The synthesis of cathinone analogues predates the widespread emergence of these compounds as NPS. The first synthetic analogue of cathinone, methcathinone (B1676376), was synthesized in the early 1920s and was later patented by Parke-Davis. frontiersin.org Mephedrone (B570743) (4-methylmethcathinone) was first synthesized in 1929, and 3,4-methylenedioxypyrovalerone (MDPV) was described in a 1969 patent by Boehringer Ingelheim. nih.govfrontiersin.org However, these compounds remained largely within the confines of academic and patent literature for decades.

A significant increase in scientific interest and publications on synthetic cathinones began in the early 21st century. researchgate.net This surge corresponded with their appearance on the recreational drug market, where they were often marketed online as "research chemicals" or "bath salts" to circumvent drug control legislation. dea.govnih.gov The emergence of mephedrone and MDPV as prominent recreational drugs in the late 2000s prompted intense academic and forensic investigation to characterize their pharmacology, toxicology, and analytical signatures. frontiersin.orgnih.govresearchgate.net This initial wave of research laid the groundwork for the study of a rapidly expanding list of "second-generation" analogues, created by systematically modifying the core cathinone structure to generate new compounds, one of which is 4-methyldiethcathinone.

Academic Significance of 4-Methyldiethcathinone Hydrochloride within the Novel Psychoactive Substances Class

The academic significance of this compound lies not in a body of dedicated research—as published studies on this specific compound are virtually nonexistent—but in its chemical structure and what it represents for structure-activity relationship (SAR) studies within the synthetic cathinone class. Scientific inquiry into synthetic cathinones often involves investigating how minor structural modifications to the parent molecule alter its pharmacological activity.

4-Methyldiethcathinone is an analogue of the more well-known cathinone, mephedrone (4-methylmethcathinone), and 4-methylethcathinone (4-MEC). The key structural difference is the substitution on the nitrogen atom. The systematic modification of this N-alkyl group is a common strategy in medicinal chemistry and pharmacology to probe the binding pockets of target proteins, in this case, the monoamine transporters for dopamine (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET).

Research into N-alkylation of cathinones has yielded important insights:

N-Monomethylation of cathinone to produce methcathinone was found to enhance its stimulant potency in behavioral assays. nih.gov

Homologation of the N-methyl group to an ethyl group (as in ethcathinone) or other larger groups generally results in the retention of stimulant character but with a reduction in potency in amphetamine-like behavioral tests. nih.gov

N,N-Dimethylation of cathinone retains amphetamine-like activity but with slightly decreased potency compared to the N-monomethylated version. nih.gov

Studies on newer cathinones have shown that increasing the N-alkylation from a methyl to an ethyl group can increase potency for inhibiting the dopamine transporter (DAT). frontiersin.org For instance, N-ethyl-pentedrone (NEPD) and N-ethyl-pentylone (NEP) are more potent DAT inhibitors than their N-methyl counterparts. frontiersin.org

4-Methyldiethcathinone, with its N,N-diethyl group, represents a further step in this systematic modification. Its academic importance is therefore hypothetical, centered on its potential to answer key research questions. In vitro pharmacological studies would be necessary to determine how the bulky N,N-diethyl substitution affects its affinity and activity at DAT, SERT, and NET. This would help to clarify whether it functions as a monoamine releaser (like amphetamine and mephedrone) or as a reuptake inhibitor (like cocaine and MDPV), and what its relative selectivity is for the different transporters. Such data would be a valuable addition to the broader understanding of cathinone SAR.

Table 1: Structural Comparison of 4-Methyldiethcathinone and Related Cathinone Analogues

Compound NameR1R2Chemical Structure
CathinoneHH
Mephedrone (4-MMC)CH₃H
4-Methylethcathinone (4-MEC)C₂H₅H
4-Methyldiethcathinone (4-MDEC) C₂H₅C₂H₅(Structure not available in public repositories, inferred from nomenclature)

Table data inferred from established chemical nomenclature.

Overview of Current Research Gaps and Future Academic Inquiries Pertaining to this compound

The most significant research gap concerning this compound is the complete lack of its characterization in peer-reviewed scientific literature. While its existence may be noted in forensic or online databases, it has not been the subject of formal academic study. This presents a clear roadmap for future academic inquiries necessary to understand its properties.

Future Research Directions:

Chemical Synthesis and Analytical Characterization: The first step requires a documented, verifiable synthesis of this compound. A likely synthetic route would involve the α-bromination of 4-methylpropiophenone, followed by a reaction with diethylamine (B46881) and subsequent conversion to the hydrochloride salt, similar to methods used for other cathinones. researchgate.netunodc.org Following synthesis, full analytical characterization is essential, including:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the molecular structure. dea.gov

Gas Chromatography-Mass Spectrometry (GC-MS) to determine its fragmentation pattern for forensic identification. swgdrug.org

Fourier-Transform Infrared (FTIR) Spectroscopy for vibrational mode analysis. dea.gov

Pharmacological Profiling: In vitro studies are needed to determine the compound's mechanism of action. This involves conducting binding and functional uptake/release assays at human monoamine transporters (hDAT, hSERT, hNET) expressed in cell lines. frontiersin.orgnih.gov These experiments would establish its potency and efficacy as either a transporter substrate (releaser) or inhibitor (blocker), which is fundamental to predicting its potential psychoactive effects.

Metabolic Studies: Investigation into the metabolism of 4-Methyldiethcathinone is crucial for both toxicological and forensic purposes. Studies using human liver microsomes or hepatocytes would identify the major Phase I and Phase II metabolites, which is critical for developing comprehensive drug screening methods. nih.gov

In Vivo Behavioral Pharmacology: Should in vitro data suggest significant activity, studies in animal models would be warranted to characterize its effects on behavior, such as locomotor activity and its potential for reward, as measured by conditioned place preference paradigms. nih.gov

Addressing these research gaps through rigorous scientific investigation is essential for the forensic, toxicological, and regulatory communities to accurately identify and understand the potential implications of emerging synthetic cathinones like this compound.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H22ClNO

Molecular Weight

255.78 g/mol

IUPAC Name

2-(diethylamino)-1-(4-methylphenyl)propan-1-one;hydrochloride

InChI

InChI=1S/C14H21NO.ClH/c1-5-15(6-2)12(4)14(16)13-9-7-11(3)8-10-13;/h7-10,12H,5-6H2,1-4H3;1H

InChI Key

QAWPTXMKVSVMOT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(C)C(=O)C1=CC=C(C=C1)C.Cl

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 4 Methyldiethcathinone Hydrochloride

Established Synthetic Pathways for β-Ketoamphetamines and Related Cathinones

The synthesis of 4-methyldiethcathinone hydrochloride, like many β-ketoamphetamines, typically follows a well-established multi-step pathway. This process begins with a suitable aromatic precursor and proceeds through key intermediate stages to yield the final product. The most common and documented route involves the α-halogenation of a propiophenone (B1677668) derivative followed by condensation with the appropriate amine.

α-Halogenation and Amine Condensation Routes

The primary synthetic route to this compound commences with 4-methylpropiophenone. This starting material undergoes an α-bromination reaction to form the key intermediate, 2-bromo-4'-methylpropiophenone (B29744). scribd.comresearchgate.netwikipedia.org This halogenation step is crucial as it introduces a reactive site at the α-position to the carbonyl group, facilitating the subsequent introduction of the amine.

The bromination of 4-methylpropiophenone can be achieved using elemental bromine in a suitable solvent, such as glacial acetic acid or dichloromethane. scribd.comwikipedia.org The reaction proceeds by adding bromine to a solution of 4-methylpropiophenone, often with cooling to control the reaction rate. scribd.com An alternative method involves the use of hydrobromic acid and hydrogen peroxide, which generate bromine in situ.

Alternative Synthetic Approaches and Byproduct Formation

While the α-halogenation and amine condensation route is the most prevalent, alternative synthetic methods for cathinones exist, which can lead to different impurity profiles. For instance, the oxidation of the corresponding ephedrine (B3423809) analogue can produce the cathinone (B1664624) structure. wikipedia.org However, this is dependent on the availability of the specific precursor.

During the primary synthesis of 4-methyldiethcathinone, several byproducts can form. Incomplete bromination of the starting material can result in the presence of unreacted 4-methylpropiophenone in the final product. Conversely, over-bromination can lead to the formation of di-brominated species. During the amination step, side reactions can occur, such as the formation of pyrazine (B50134) derivatives, especially if the reaction conditions are not carefully controlled. scribd.com In the synthesis of the related compound mephedrone (B570743), an imidazolium (B1220033) byproduct has been identified, which forms from the reaction of the product with itself under certain conditions. wikipedia.org Similar byproducts could potentially form during the synthesis of 4-methyldiethcathinone.

Characterization of Synthetic Intermediates and Precursor Identification

The identification and characterization of precursors and synthetic intermediates are critical in forensic and academic contexts. For the synthesis of this compound, the key precursor is 4-methylpropiophenone, and the primary intermediate is 2-bromo-4'-methylpropiophenone.

Table 1: Key Precursor and Intermediate in the Synthesis of this compound

Compound NameIUPAC NameMolecular FormulaMolar Mass ( g/mol )Role in Synthesis
4-Methylpropiophenone1-(4-methylphenyl)propan-1-oneC10H12O148.20Starting Material
2-Bromo-4'-methylpropiophenone2-Bromo-1-(4-methylphenyl)propan-1-oneC10H11BrO227.10Key Intermediate

These compounds can be characterized using various analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. dea.govnih.gov The mass spectrum of 4-methylpropiophenone would show a molecular ion peak corresponding to its molar mass, along with characteristic fragmentation patterns. Similarly, 2-bromo-4'-methylpropiophenone would exhibit a distinct isotopic pattern for the bromine atom in its mass spectrum. NMR spectroscopy provides detailed structural information, allowing for the unambiguous identification of these compounds based on the chemical shifts and coupling constants of their protons and carbon atoms. researchgate.netresearchgate.net

Racemic Mixture Synthesis and Enantiomeric Resolution Methodologies in Research

The synthesis of this compound via the α-halogenation and amine condensation route typically results in a racemic mixture, meaning it contains equal amounts of the (R)- and (S)-enantiomers. wikipedia.org This is because the nucleophilic attack of diethylamine (B46881) on the planar carbonyl group of the intermediate can occur from either face with equal probability.

The separation of these enantiomers, known as enantiomeric resolution, is a significant area of research in analytical and medicinal chemistry. For cathinone derivatives, chiral chromatography techniques are often employed. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common method. nih.gov Another powerful technique is capillary electrophoresis (CE), which can achieve enantiomeric separation by using chiral selectors, such as cyclodextrins, in the running buffer. nih.govnih.govresearchgate.net These cyclodextrins have a chiral cavity and can form transient diastereomeric complexes with the enantiomers of the analyte, leading to different migration times and thus separation.

Illicit Synthesis Profiling and Impurity Analysis in Academic Contexts

The chemical profiling of illicitly synthesized drugs is a crucial aspect of forensic science, as it can help to establish links between different seizures and identify the synthetic route used. The impurity profile of a sample of this compound can provide valuable information about its origin.

Impurities can arise from various sources, including:

Starting materials: The purity of the initial 4-methylpropiophenone will affect the final product.

Reaction byproducts: As mentioned earlier, side reactions during bromination and amination can introduce impurities.

Reagents and solvents: Residual solvents and unreacted reagents can be present in the final product.

Degradation products: The final compound may degrade over time or under certain storage conditions.

Analytical techniques such as GC-MS and Liquid Chromatography-Mass Spectrometry (LC-MS) are instrumental in impurity profiling. cfsre.orgnih.gov These methods can separate and identify the various components of a complex mixture, allowing for the creation of a chemical "fingerprint" of a particular batch. For example, the presence of specific byproducts can suggest the use of a particular synthetic method or level of sophistication of the clandestine laboratory. maps.org

Table 2: Analytical Data for 4-Methyldiethcathinone (4-MEC)

Analytical TechniqueKey Findings
Gas Chromatography-Mass Spectrometry (GC-MS)Provides retention time and a mass spectrum with characteristic fragmentation patterns for identification. cfsre.org
Liquid Chromatography-Quadrupole Time of Flight Mass Spectrometry (LC-QTOF)Offers high-resolution mass data for accurate mass determination and elemental composition analysis. cfsre.org
Nuclear Magnetic Resonance (NMR) SpectroscopyGives detailed structural information, including the position of the methyl group on the aromatic ring and the nature of the diethylamino group. swgdrug.org
Fourier-Transform Infrared (FTIR) SpectroscopyShows characteristic absorption bands for the carbonyl group (C=O) and other functional groups present in the molecule. dea.gov

Advanced Analytical Characterization and Detection of 4 Methyldiethcathinone Hydrochloride

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of novel psychoactive substances. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information about the atomic arrangement and functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful and definitive methods for the structural elucidation of organic compounds, including synthetic cathinones. researchgate.net It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. While specific NMR spectral data for 4-methyldiethcathinone is not always available in public literature, its structure can be confirmed through a combination of ¹H and ¹³C NMR experiments. cfsre.org The identification relies on analyzing chemical shifts, splitting patterns (multiplicity), and integration values, which correspond to the number of protons. youtube.comyoutube.comyoutube.com

For 4-MDEC, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the aromatic ring, the methyl group attached to the ring, the methine proton adjacent to the carbonyl group, and the two inequivalent sets of protons of the diethylamino group. Comparison with the spectra of structurally similar compounds, such as mephedrone (B570743) (4-methylmethcathinone), is often employed for confirmation. researchgate.net For instance, the aromatic protons of the 1,4-disubstituted benzene (B151609) ring typically appear as two distinct doublets, while the p-methyl group shows a singlet. The protons of the ethyl groups on the nitrogen atom would present as a quartet and a triplet, a characteristic pattern for this functional group.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is invaluable for identifying the functional groups within a molecule. libretexts.orgyoutube.com These complementary methods provide a molecular "fingerprint" based on the vibrational modes of chemical bonds. dea.gov

For 4-methyldiethcathinone hydrochloride, the IR spectrum is characterized by several key absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) group stretching vibration is typically observed in the range of 1670-1700 cm⁻¹. researchgate.netpressbooks.pub The presence of the aromatic ring is confirmed by C=C stretching vibrations around 1600 cm⁻¹ and C-H stretching peaks just above 3000 cm⁻¹. youtube.com The N-H stretching of the hydrochloride salt may appear as a broad band in the 2400-2700 cm⁻¹ region. researchgate.net DFT modeling of related cathinone (B1664624) hydrochlorides, like 4-MMC, helps in the precise assignment of vibrational modes, which is crucial for distinguishing between isomers. biointerfaceresearch.commdpi.com

Raman spectroscopy offers complementary information, particularly for non-polar bonds. Bands that are weak in the IR spectrum, such as certain aromatic ring vibrations, may be strong in the Raman spectrum. dea.gov This synergy between IR and Raman provides a more complete characterization of the molecule's functional groups. dea.gov

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, causing electronic transitions. ijrar.org For aromatic compounds like 4-MDEC, characteristic absorption bands arise from π→π* and n→π* transitions within the phenyl-keto-amino moiety. nih.govresearchgate.net Computational studies on the related compound 4-methylmethcathinone (4-MMC) predict intense absorption bands around 210 nm and 270 nm. nih.govresearchgate.net

While the UV spectrum is generally not specific enough for unambiguous identification on its own, it is a powerful tool for quantitative analysis and purity assessment when coupled with a separation technique like liquid chromatography. unodc.org According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte. ijrar.org This principle allows for the quantification of 4-MDEC in a sample. Furthermore, the presence of impurities or degradation products with different chromophores can be detected as additional peaks or shifts in the absorption maxima, making UV-Vis a valuable method for quality control and purity checks. ijrar.org

Mass Spectrometry Applications in Compound Identification and Profiling

Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is prized for its exceptional sensitivity and selectivity, especially when combined with chromatographic separation methods.

Gas Chromatography-Mass Spectrometry (GC-MS) is a gold standard for the analysis of volatile and thermally stable compounds. researchgate.net For cathinone derivatives, which can be analyzed directly or after derivatization, GC-MS provides both retention time data from the GC and a mass spectrum from the MS, which aids in identification. dea.govupf.edu

In the analysis of 4-MDEC, the compound is separated from other components on a GC column before entering the mass spectrometer. cfsre.org Electron Ionization (EI) is a common "hard" ionization technique that causes extensive fragmentation of the molecule. acdlabs.com This fragmentation is reproducible and creates a characteristic pattern that can be used for identification by comparison with a reference standard or library. libretexts.org The molecular ion peak for 4-MDEC is observed at an m/z of 219. cfsre.org Key fragments often arise from the cleavage of the bond alpha to the carbonyl group and the nitrogen atom, leading to the formation of stable immonium ions. nih.govlibretexts.org

Table 1: GC-MS Parameters for 4-Methyldiethcathinone (4-MDEC) Analysis

Parameter Value Reference
Instrument Agilent 5975 Series GC/MSD System cfsre.org
Column Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm) cfsre.org
Carrier Gas Helium (1 mL/min) cfsre.org
Injection Port Temp. 265 °C cfsre.org
Oven Program 60°C for 0.5 min, then 35°C/min to 340°C for 6.5 min cfsre.org
Retention Time 4.323 min cfsre.org

| Mass Scan Range | 40-550 m/z | cfsre.org |

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are exceptionally well-suited for analyzing non-volatile, polar, or thermally labile compounds like this compound in complex biological matrices such as urine or blood. nih.govfda.gov.twkcl.ac.ukresearchgate.net The technique utilizes "soft" ionization methods, most commonly electrospray ionization (ESI), which typically keeps the molecular ion intact, providing crucial molecular weight information. ncsu.edu

For 4-MDEC, LC-MS analysis provides the exact mass of the protonated molecule ([M+H]⁺), which is 220.1696 Da. cfsre.org This high-resolution mass measurement allows for the determination of the elemental composition, greatly enhancing confidence in the identification.

Tandem mass spectrometry (LC-MS/MS) adds another layer of specificity. In this technique, the precursor ion (e.g., the [M+H]⁺ ion of 4-MDEC) is selected and subjected to fragmentation, producing a set of characteristic product ions. ncsu.edu This process, often performed in Multiple Reaction Monitoring (MRM) mode, is highly selective and sensitive, allowing for the detection and quantification of the target compound even at very low concentrations in complex samples. researchgate.net The fragmentation patterns provide structural information that confirms the identity of the analyte. researchgate.net

Table 2: LC-QTOF-MS Parameters for 4-Methyldiethcathinone (4-MDEC) Analysis

Parameter Value Reference
Instrument Sciex TripleTOF® 5600+, Shimadzu Nexera XR UHPLC cfsre.org
Column Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) cfsre.org
Mobile Phase A: 10 mM Ammonium (B1175870) formate (B1220265) (pH 3.0), B: Acetonitrile cfsre.org
Gradient Initial: 95% A:5% B; ramp to 5% A:95% B over 13 min cfsre.org
Retention Time 4.94 min cfsre.org

| TOF MS Scan Range | 100-510 Da | cfsre.org |

Table 3: Compound Names Mentioned in this Article

Abbreviation / Trivial Name Full Chemical Name
4-MDEC 4-Methyldiethcathinone
4-MMC / Mephedrone 4-Methylmethcathinone
4-MEC 4-Methylethcathinone
bk-MBDB 1-(1,3-benzodioxol-5-yl)-2-(methylamino)butan-1-one

High-Resolution Mass Spectrometry (HRMS) in Metabolite and Impurity Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the elucidation of metabolic pathways and the identification of impurities in samples containing 4-methyldiethcathinone. Its ability to provide highly accurate mass measurements allows for the determination of elemental compositions for parent compounds, metabolites, and synthesis byproducts, which is crucial for distinguishing between isobaric species.

The metabolism of synthetic cathinones like 4-methyldiethcathinone typically involves several key biotransformations. nih.gov Based on studies of structurally similar cathinones, the proposed metabolic pathways for 4-MDEC likely include N-dealkylation, reduction of the keto group to a hydroxyl group, hydroxylation of the tolyl moiety, and subsequent oxidation to a carboxylic acid. nih.govnih.gov Combinations of these transformations result in a complex mixture of metabolites.

HRMS, often coupled with liquid chromatography (LC-HRMS/MS), can effectively identify these metabolites in biological matrices such as urine and liver microsomes. nih.govnih.gov For instance, the N-de-ethylation of 4-methyldiethcathinone would result in 4-methyl-N-ethylcathinone (4-MEC). Further N-de-ethylation would produce 4-methylcathinone. The reduction of the carbonyl group would yield a dihydro-4-methyldiethcathinone metabolite. Hydroxylation of the methyl group on the aromatic ring would produce a hydroxytolyl metabolite, which can be further oxidized to a carboxy metabolite.

The high mass accuracy of HRMS is critical in differentiating these metabolites from the parent compound and from each other, as many may have very similar retention times in chromatographic separations. For example, a study on the related compound 4-MEAP identified metabolites formed through N-dealkylation, reduction of the cathinone oxo group, and hydroxylation. nih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide further structural information, aiding in the definitive identification of the metabolic products. nih.gov

Impurities in clandestinely synthesized 4-methyldiethcathinone can also be readily identified using HRMS. These impurities can arise from incomplete reactions, side reactions, or the use of impure starting materials. The precise mass measurements provided by HRMS allow for the confident assignment of elemental compositions to these unknown impurities, offering insights into the synthesis route employed.

Direct Analysis in Real Time Mass Spectrometry (DART-MS) for Rapid Screening

Direct Analysis in Real Time Mass Spectrometry (DART-MS) has emerged as a powerful technique for the rapid, high-throughput screening of seized drug samples, including those containing synthetic cathinones. rsc.orgresearchgate.net Its primary advantage lies in the minimal to no sample preparation required, allowing for the direct analysis of solids, liquids, and even residues on surfaces. nist.govnih.gov This makes DART-MS an attractive alternative to conventional GC-MS and LC-MS methods, particularly in scenarios requiring rapid preliminary identification. rsc.orgresearchgate.net

In a typical DART-MS analysis, the sample is introduced into a stream of heated, excited gas (usually helium or nitrogen), which ionizes the analytes. nist.gov The resulting ions are then directed into the mass spectrometer for analysis. The soft ionization nature of DART typically produces prominent protonated molecules ([M+H]+), providing immediate molecular weight information. nist.gov

For the analysis of 4-methyldiethcathinone, DART-MS can provide a rapid confirmation of its presence in a sample. By coupling DART with a high-resolution mass spectrometer (DART-HRMS), highly accurate mass measurements can be obtained, further increasing the confidence in the identification. rsc.org

A key feature of DART-MS for cathinone analysis is the use of in-source collision-induced dissociation (CID). rsc.orgresearchgate.net By increasing the voltage of an intermediate electrode, fragmentation of the parent ion can be induced, generating a characteristic fragmentation pattern that serves as a structural fingerprint. This is particularly useful for differentiating between isobaric and structurally related cathinones. rsc.orgresearchgate.net

The speed and efficiency of DART-MS make it an invaluable tool for crime laboratories dealing with large backlogs of drug samples. rsc.orgresearchgate.net It can quickly triage samples, identifying those that require more extensive analysis by chromatographic methods.

DART-MS Parameters for Synthetic Cathinone Analysis
Ionization Mode Positive Ion
Ion Source DART
Gas Helium
Gas Heater Temperature Optimized for analyte (e.g., 400°C) nih.gov
Analysis Time < 1 minute per sample rsc.org

Chromatographic Separations for Purity and Isomer Analysis

Gas Chromatography (GC) for Separation and Quantification

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a cornerstone technique for the separation and quantification of synthetic cathinones like 4-methyldiethcathinone. marshall.edu Its high resolving power and the availability of extensive mass spectral libraries make it a robust method for forensic drug analysis.

For the analysis of 4-methyldiethcathinone, a sample is typically dissolved in a suitable solvent and injected into the GC. The compound then travels through a capillary column, and its separation is based on its volatility and interaction with the stationary phase. The retention time, the time it takes for the compound to exit the column, is a key identifying characteristic. cfsre.org

Following separation by GC, the compound enters the mass spectrometer, where it is fragmented and a mass spectrum is produced. This mass spectrum serves as a chemical fingerprint and can be compared to reference spectra for positive identification.

GC-MS methods have been developed and validated for the quantification of various synthetic cathinones in different matrices, including blood and urine. upf.edunih.gov These methods typically involve the use of an internal standard for accurate quantification and demonstrate good linearity, precision, and accuracy. nih.gov While GC-MS is highly effective, the thermal lability of some cathinone derivatives can be a limitation, potentially leading to degradation in the hot injection port. cfsre.org Despite this, GC-MS remains a widely used and reliable technique for the routine analysis of 4-methyldiethcathinone.

Typical GC-MS Parameters for 4-Methyldiethcathinone Analysis
Column Zebron™ Inferno™ ZB-35HT (or similar) cfsre.org
Carrier Gas Helium cfsre.org
Injection Mode Splitless cfsre.org
Oven Program Ramped temperature program (e.g., 60°C to 340°C) cfsre.org
Mass Scan Range 40-550 m/z cfsre.org

Liquid Chromatography (LC), including Chiral Separation Techniques

Liquid chromatography (LC), especially high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (LC-MS), is a powerful and versatile technique for the analysis of synthetic cathinones. fiu.eduojp.gov It is particularly well-suited for the analysis of thermolabile and polar compounds that are not easily analyzed by GC. nih.gov

LC methods have been extensively developed for the detection and quantification of a wide range of synthetic cathinones and their metabolites in biological fluids. mdpi.comnih.gov These methods offer high sensitivity and selectivity, with limits of quantification often in the low nanogram per milliliter range. cuny.edu

A critical aspect of cathinone analysis is the presence of a chiral center in the molecule. nih.govmdpi.com This means that cathinones, including 4-methyldiethcathinone, exist as two enantiomers (mirror-image isomers) which can have different pharmacological and toxicological properties. semanticscholar.org Therefore, the ability to separate and quantify the individual enantiomers is of significant forensic and pharmacological interest.

Chiral LC is the most widely used technique for the enantioseparation of cathinones. semanticscholar.orgnih.gov This is typically achieved using a chiral stationary phase (CSP), often based on polysaccharide derivatives like cellulose (B213188) or amylose. nih.govnih.gov These CSPs create a chiral environment that allows for the differential interaction of the two enantiomers, resulting in their separation. nih.gov Both normal-phase and reversed-phase LC modes can be employed for chiral separations of cathinones. semanticscholar.org

The development of chiral LC methods allows for the determination of the enantiomeric ratio of 4-methyldiethcathinone in a sample, which can provide information about the synthesis method used or whether the substance has been sold as a racemate or a single enantiomer. semanticscholar.org

LC-MS Parameters for Synthetic Cathinone Analysis
Column C18 or PFP column for general analysis cfsre.orgnih.gov
Chiral stationary phase (e.g., polysaccharide-based) for enantioseparation nih.gov
Mobile Phase Acetonitrile/water or methanol/water with modifiers (e.g., formic acid, ammonium formate) cfsre.org
Detection Tandem Mass Spectrometry (MS/MS) or High-Resolution Mass Spectrometry (HRMS) mdpi.com

Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. For a novel compound like this compound, single-crystal X-ray diffraction can provide unambiguous proof of its molecular structure, including the connectivity of atoms, bond lengths, bond angles, and stereochemistry. researchgate.net

This technique is particularly valuable in forensic science for the absolute identification of new psychoactive substances. researchgate.net The resulting crystal structure can serve as an irrefutable reference for the compound. Furthermore, crystallographic analysis can reveal the salt form of the compound (e.g., hydrochloride) and whether it exists as a racemic mixture or a single enantiomer in the crystal lattice. researchgate.net

The process involves growing a suitable single crystal of the compound, which can be challenging. Once a crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced is then used to calculate the electron density map of the molecule, from which the atomic positions can be determined.

Studies on related cathinone hydrochlorides have shown how hydrogen bonding interactions involving the protonated amine, the chloride anion, and sometimes water molecules, play a crucial role in the crystal packing. researchgate.net This detailed structural information is not only fundamental for its chemical characterization but also provides insights that can be correlated with its spectroscopic properties.

Validation of Analytical Methods for Forensic and Research Applications

The validation of analytical methods is a critical requirement in forensic toxicology and research to ensure the reliability and accuracy of results. fiu.educuny.edu Any method used for the identification and quantification of 4-methyldiethcathinone must undergo a rigorous validation process according to established guidelines. vcu.edu

The key parameters assessed during method validation include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components, such as metabolites, impurities, or matrix components. fiu.edu

Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte. cuny.edu

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively. cuny.edu

Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of agreement among a series of measurements (precision). cuny.edu

Recovery: The efficiency of the extraction procedure used to isolate the analyte from the matrix. cuny.edu

Matrix Effects: The influence of co-eluting substances from the sample matrix on the ionization of the analyte, which can lead to ion suppression or enhancement. cuny.edu

Stability: The stability of the analyte in the biological matrix under different storage conditions and during the analytical process. cuny.edu

The validation of methods for designer drugs like 4-methyldiethcathinone is essential for their application in legal proceedings, where the results must be scientifically sound and defensible. ojp.gov Validated methods provide the necessary confidence in the data for both qualitative identification and quantitative determination in forensic casework and clinical research.

Mechanistic Neuropharmacology of 4 Methyldiethcathinone Hydrochloride

In Vitro Studies on Monoamine Transporter Interactions

4-Methylethcathinone's primary mechanism of action involves its interaction with the plasma membrane transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. 4-MEC, like other substituted cathinones, can act as both an inhibitor of reuptake and a releaser of these monoamines.

Studies using human embryonic kidney (HEK 293) cells that express the human dopamine transporter have shown that 4-MEC is an inhibitor of dopamine uptake. nih.gov Research indicates that 4-MEC and the related compound pentylone (B609909) equipotently inhibit all of the monoamine transporters. nih.gov In comparison to other cathinones, 4-MEC's potency at the dopamine transporter is a key component of its pharmacological profile. While some cathinones are primarily reuptake inhibitors, others, like mephedrone (B570743), are known to act as releasing agents, a characteristic that 4-MEC shares. nih.gov Mephedrone has been shown to induce dopamine release from striatal suspensions, with an initial velocity of release measured at 0.25 ± 0.01 nmol/(s · g tissue wet weight). nih.gov

The interaction of 4-MEC with the serotonin transporter is a defining feature of its neuropharmacological profile. Research has demonstrated that 4-MEC is an inhibitor of serotonin uptake. nih.gov Furthermore, both 4-MEC and pentylone were found to release serotonin. nih.gov The ability of 4-MEC to inhibit serotonin reuptake is comparable to its effects on the dopamine and norepinephrine transporters. nih.gov Studies on the related compound mephedrone show that it acts as a non-selective monoamine uptake inhibitor and releaser, with a dopamine transporter to serotonin transporter (DAT:SERT) inhibition ratio of 1.4. nih.gov Mephedrone has also been characterized as a full releaser of serotonin but only a partial releaser of dopamine. wikipedia.org

Interactive Data Table: Monoamine Transporter Interactions of 4-MEC and Related Cathinones

CompoundDAT Inhibition (IC50, nM)NET Inhibition (IC50, nM)SERT Inhibition (IC50, nM)Dopamine Release (EC50, nM)Norepinephrine Release (EC50, nM)Serotonin Release (EC50, nM)
4-Methylethcathinone (4-MEC) Data not availablePotent inhibitor nih.govEquipotent with DAT/NET nih.govData not availableData not availableReleases 5-HT nih.gov
Mephedrone (4-MMC) 1.4 (DAT:SERT ratio) nih.gov~13 (NET:DAT ratio) nih.gov1.4 (DAT:SERT ratio) nih.gov220 wikipedia.org100 wikipedia.org210 wikipedia.org
Pentylone Equipotent with NET/SERT nih.govEquipotent with DAT/SERT nih.govEquipotent with DAT/NET nih.govData not availableData not availableReleases 5-HT nih.gov

Receptor Binding Profile and Agonistic/Antagonistic Activity

Beyond its primary effects on monoamine transporters, the binding affinity of 4-MEC and related cathinones to various neurotransmitter receptors has been investigated to understand their broader pharmacological effects.

Studies have shown that mephedrone, a compound structurally related to 4-MEC, exhibits some activity at noradrenaline α1 and α2 receptors. nih.gov However, broader investigations into a series of cathinones, including 4-MEC, concluded that none of the tested compounds exhibited relevant binding to other monoamine receptors, suggesting that their primary actions are confined to the monoamine transporters. nih.gov

Research into the receptor binding profiles of substituted cathinones has revealed low potency at several serotonin receptor subtypes. Specifically, these compounds were found to be low potency partial agonists at the human 5-HT1A receptor and weak antagonists at the human 5-HT2A and 5-HT2C receptors. nih.gov Mephedrone has been noted to have some activity at the serotonin 5-HT2A receptor. nih.gov However, a comprehensive study on a range of cathinones, which included 4-MEC, determined that none of the compounds displayed significant binding to the monoamine receptors investigated. nih.gov This suggests that direct interactions with these serotonin receptors are not the primary mechanism of action for 4-MEC. nih.gov

Interactive Data Table: Receptor Affinity of Substituted Cathinones

Receptor SubtypeCompound(s)Finding
α1, α2 Adrenergic MephedroneSome activity noted nih.gov
4-Methylethcathinone & other cathinonesNo relevant binding observed nih.gov
5-HT1A Serotonin Substituted cathinonesLow potency partial agonists nih.gov
5-HT2A Serotonin Substituted cathinonesWeak antagonists nih.gov
MephedroneSome activity noted nih.gov
5-HT2C Serotonin Substituted cathinonesWeak antagonists nih.gov

Trace Amine-Associated Receptor 1 (TAAR1) Engagement

Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor (GPCR) that modulates the activity of classical neurotransmitters like dopamine, serotonin, and norepinephrine. patsnap.com It is expressed in key brain regions, including monoaminergic areas, and is activated by endogenous trace amines and certain psychoactive compounds. frontiersin.orgnih.gov Amphetamine-like drugs, such as methamphetamine, are known to be potent TAAR1 agonists, and this interaction is believed to play a role in their neurochemical effects. researchgate.net Activation of TAAR1 can influence monoamine transporters and reduce the firing rate of dopamine neurons, suggesting a regulatory role in monoaminergic systems. nih.govresearchgate.netfrontiersin.org

While TAAR1 is a significant target for many phenethylamines, its role in the pharmacology of many synthetic cathinones appears to be limited. Research indicates that while the parent compound, cathinone (B1664624), is a weak partial agonist at TAAR1, many of its β-ketoamphetamine derivatives are inactive as human TAAR1 agonists. wikipedia.org Specifically, closely related compounds such as mephedrone (4-methylmethcathinone) and flephedrone (B607461) have been found to be inactive at human TAAR1. wikipedia.org

Given that 4-Methyldiethcathinone hydrochloride shares the 4-methylphenyl and β-keto-phenethylamine core structure with these inactive compounds, it is not expected to be a significant TAAR1 agonist. Its primary mechanism of action is therefore attributed to its interactions with monoamine transporters rather than direct, potent engagement of TAAR1.

Neurochemical Effects in Animal Models (e.g., Microdialysis Studies)

In vivo microdialysis is a widely used technique to measure the extracellular concentrations of neurotransmitters in specific brain regions of living animals, providing direct evidence of a drug's neurochemical effects. nih.gov This method allows for the continuous sampling of the extracellular fluid, which can then be analyzed to determine levels of neurochemicals such as dopamine (DA) and serotonin (5-HT). nih.gov

While specific microdialysis studies on 4-Methyldiethcathinone are not extensively documented, a wealth of data exists for its close structural analog, mephedrone (4-methylmethcathinone). These studies provide critical insight into the likely neurochemical profile of 4-MDEC. Microdialysis experiments in rats have consistently shown that mephedrone administration leads to substantial and rapid increases in the extracellular levels of both dopamine and serotonin in the nucleus accumbens, a key brain region associated with reward. nih.govnih.gov

Some studies indicate that the effect of mephedrone on serotonin release is particularly robust, at times greater than its effect on dopamine release. nih.govnih.gov For example, one study reported that mephedrone had an approximately twofold greater effect on 5-HT than on DA release in the nucleus accumbens. nih.gov Other research has shown its dopamine-releasing capability is comparable to that of methamphetamine. nih.govfrontiersin.org The administration of a series of para-substituted methcathinone (B1676376) analogs, including the 4-methyl version (mephedrone), confirmed dose-dependent increases in both nucleus accumbens DA and 5-HT levels. omicsdi.org These findings demonstrate that cathinones with the 4-methyl substitution are potent releasers of both key monoamines.

Table 1: Summary of Neurochemical Effects of Mephedrone (Proxy for 4-MDEC) in Animal Microdialysis Studies

Compound Brain Region Primary Neurochemical Effect Reference
Mephedrone Nucleus Accumbens Potent increase in extracellular Dopamine and Serotonin nih.gov, nih.gov
Mephedrone Nucleus Accumbens Effects on 5-HT release can be greater than on DA release nih.gov
4-Methyl-MCAT Nucleus Accumbens Dose-dependent increases in Dopamine and Serotonin omicsdi.org

Structure-Activity Relationships in Cathinone Pharmacology

The pharmacological profile of synthetic cathinones is heavily dictated by their chemical structure, specifically modifications to the aromatic ring, the alpha-carbon, and the amino group. acs.org Understanding these structure-activity relationships (SAR) is crucial for predicting the neuropharmacological actions of a given compound, such as 4-Methyldiethcathinone.

Aromatic Ring Substitution: The presence and position of substituents on the phenyl ring significantly influence a cathinone's selectivity for the different monoamine transporters. Adding a methyl group at the para- (4-) position of the cathinone scaffold, as seen in 4-MDEC, generally decreases the compound's selectivity for the dopamine transporter (DAT) versus the serotonin transporter (SERT). nih.gov This modification tends to increase the drug's potency as a serotonin releaser. nih.govnih.govnih.gov This shift towards enhanced serotonergic activity is a consistent finding for para-substituted cathinones compared to their unsubstituted parent compounds. acs.org

N-Alkylation: The nature of the alkyl group(s) attached to the nitrogen atom is another key determinant of pharmacological activity. Increasing the size of the N-alkyl substituent can modulate potency. Studies on N-ethyl substituted cathinones have shown them to be potent dopamine uptake inhibitors. researchgate.netnih.gov While direct SAR data on N,N-diethyl substitution is less common, the general principle is that modifications to the terminal amine have a significant impact on the compound's action as either a releasing agent or a reuptake inhibitor and its selectivity for the monoamine transporters. nih.gov

Table 2: Key Structure-Activity Relationships in Cathinone Pharmacology

Structural Modification Pharmacological Consequence Example Compounds Reference
4-Position Ring Substitution (e.g., 4-methyl) Increases activity at SERT; Decreases DAT vs. SERT selectivity Mephedrone, 4-Methylcathinone nih.gov, acs.org, nih.gov
N-Alkylation (e.g., N-ethyl) Potently inhibits DA uptake; influences overall potency N-Ethyl-pentedrone, 4-MEC acs.org, researchgate.net, nih.gov
β-Keto Group Defines the compound as a cathinone; influences metabolic pathways All cathinones nih.gov

Metabolic Transformations of 4 Methyldiethcathinone Hydrochloride

In Vitro Metabolic Pathway Elucidation using Hepatic Systems

The primary approach to understanding the metabolic fate of 4-MDEC involves the use of in vitro hepatic systems, which simulate the metabolic processes occurring in the liver.

Liver Microsomal and Hepatocyte Incubation Studies

The in vitro metabolism of 4-MDEC has been investigated using human and rat liver microsomes. nih.gov These preparations contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP450) isoforms, which are responsible for Phase I metabolism. nih.gov Studies have also utilized cryopreserved human hepatocytes, which contain both Phase I and Phase II enzymes, providing a more complete picture of metabolic pathways. iisj.iniisj.in Incubations of 4-MDEC with these liver-derived systems allow for the identification of metabolites formed through various enzymatic reactions. nih.gov

Identification of Phase I Metabolites (e.g., N-demethylation, hydroxylation, carbonyl reduction)

Phase I metabolism of 4-MDEC involves several key transformations. The primary routes of metabolism for 4-MDEC and structurally similar cathinones are N-dealkylation, hydroxylation of the tolyl group, and reduction of the β-keto group. nih.govnih.gov

One of the initial metabolic steps for 4-MDEC is the loss of one of its N-ethyl groups, a process known as N-deethylation, leading to the formation of 4-methylethcathinone (4-MEC). nih.gov This is significant as 4-MEC is itself a psychoactive substance, indicating that 4-MDEC can act as a prodrug. nih.gov Further N-dealkylation can occur, leading to the primary amine.

Hydroxylation of the 4-methyl group on the aromatic ring is another major metabolic pathway. mdpi.com This is followed by further oxidation to form a carboxylic acid metabolite. nih.gov

Carbonyl reduction of the β-keto group to a hydroxyl group is also a prominent metabolic transformation observed for cathinones. nih.govnih.gov This results in the formation of the corresponding alcohol metabolite.

The following table summarizes the key Phase I metabolites of 4-MDEC identified in in vitro studies.

Metabolic Reaction Resulting Metabolite Description
N-deethylation4-methylethcathinone (4-MEC)Loss of one ethyl group from the amine. nih.gov
Tolyl-hydroxylationHydroxytolyl-4-MDECAddition of a hydroxyl group to the 4-methylphenyl ring. mdpi.com
Carbonyl ReductionDihydro-4-MDECReduction of the ketone group to a secondary alcohol. nih.gov
Oxidation of Tolyl-hydroxyl4-carboxy-MDECOxidation of the hydroxylated tolyl group to a carboxylic acid. nih.gov

Identification of Phase II Metabolites (e.g., Glucuronidation)

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate their excretion from the body. researchgate.net For cathinone (B1664624) derivatives, glucuronidation is a significant Phase II pathway. iisj.innih.gov The hydroxylated metabolites of 4-MDEC, formed during Phase I, can undergo glucuronidation, where glucuronic acid is attached to the hydroxyl group. nih.govnih.gov This process is catalyzed by UDP-glucuronosyltransferases (UGTs).

Enzymatic Systems Involved in Metabolism (e.g., Cytochrome P450 Isoforms, CYP2D6)

While specific studies pinpointing the exact cytochrome P450 isoforms responsible for 4-MDEC metabolism are limited, data from analogous cathinones strongly suggest the involvement of the CYP450 superfamily. youtube.comnih.gov For instance, the metabolism of the closely related compound mephedrone (B570743) (4-methylmethcathinone) has been shown to be primarily mediated by the CYP2D6 isoform. iisj.inresearchgate.netnih.gov Given the structural similarities, it is highly probable that CYP2D6 also plays a crucial role in the N-dealkylation and hydroxylation of 4-MDEC. Other CYP isoforms may also contribute to a lesser extent. nih.gov The reduction of the carbonyl group is likely carried out by carbonyl reductases present in the liver cytosol.

In Vivo Metabolic Profiling in Animal Models

Specific in vivo metabolic studies on 4-MDEC in animal models have not been extensively reported in the available scientific literature. However, research on other cathinones, such as mephedrone, in rats has provided valuable insights into the in vivo fate of this class of compounds. nih.gov These studies have confirmed that the metabolic pathways identified in vitro, including N-demethylation, tolyl-hydroxylation, and carbonyl reduction, also occur in living organisms. nih.govnih.gov Furthermore, in vivo studies allow for the investigation of the pharmacokinetic profile, including the distribution and elimination of the parent drug and its metabolites. nih.gov For instance, studies on mephedrone have shown that the carboxy metabolite is a major urinary excretion product. nih.gov It is anticipated that 4-MDEC would follow a similar in vivo metabolic profile.

Comparative Metabolic Studies with Analogous Cathinones

The metabolism of 4-MDEC is best understood in the context of its structural analogs. Comparative in vitro studies have been conducted on a range of cathinones, including 4-MDMC (4-methyldimethylcathinone), 4-CEC (4-chloroethcathinone), and 4-MEC (4-methylethcathinone). nih.gov These studies reveal both common and distinct metabolic pathways.

For example, like 4-MDEC, 4-MDMC also undergoes N-demethylation to produce active metabolites. nih.gov The length of the N-alkyl substituents influences the metabolic profile. mdpi.com The presence of different substituents on the aromatic ring also affects metabolism. For instance, the metabolism of 4-MMC (mephedrone) and 4-TFMMC (4-trifluoromethylmethcathinone) shows significant differences, with 4-TFMMC being more extensively metabolized. iisj.innih.gov

A key finding from comparative studies is that N-dealkylation is a common initial step for many N-substituted cathinones. nih.gov The subsequent hydroxylation and carbonyl reduction pathways are also generally conserved across this class of compounds, although the relative importance of each pathway can vary depending on the specific molecular structure. nih.govnih.gov

The following table provides a comparative overview of the primary metabolic pathways for 4-MDEC and its analogs.

Compound N-Dealkylation Tolyl-Hydroxylation/Oxidation Carbonyl Reduction Other Major Pathways
4-MDEC Yes (to 4-MEC) nih.govYes mdpi.comYes nih.gov-
Mephedrone (4-MMC) Yes (to nor-mephedrone) nih.govnih.govYes (to hydroxytolyl and carboxy metabolites) nih.govnih.govYes nih.gov-
4-MEC Yes (to nor-ethcathinone)YesYesGlucuronidation of the hydroxy metabolite. nih.gov
4-MDMC Yes (to 4-MMC) nih.govYesYes-

Forensic Science Applications and Illicit Market Dynamics of 4 Methyldiethcathinone Hydrochloride

Detection and Quantification in Seized Illicit Drug Materials

The identification and quantification of 4-Methyldiethcathinone hydrochloride (4-MDEC) in seized materials are critical for forensic laboratories. As a synthetic cathinone (B1664624), 4-MDEC is structurally similar to other controlled substances, necessitating reliable and sensitive analytical methods for its unambiguous detection. unodc.org

Forensic analysis of seized materials suspected of containing 4-MDEC typically begins with presumptive color tests, although these are non-specific and require confirmatory analysis. unodc.org The standard approach for the definitive identification and quantification of 4-MDEC involves chromatographic techniques coupled with mass spectrometry.

Key Analytical Techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of synthetic cathinones. unodc.org It provides excellent separation of compounds and detailed structural information from the mass spectrum, allowing for the confident identification of 4-MDEC.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and selectivity, making it particularly useful for quantifying 4-MDEC in complex mixtures and at low concentrations. researchgate.net LC-MS/MS is also valuable for analyzing samples with minimal preparation.

Spectroscopic Methods: Techniques like Infrared (IR) spectroscopy can provide information on the chemical structure of the analyte. unodc.org A novel approach using spectroelectrochemistry, which couples cyclic voltammetry with Raman spectroscopy, has shown promise for the rapid and selective analysis of synthetic cathinones like 4-MEC, a close analog of 4-MDEC. nih.gov

The United Nations Office on Drugs and Crime (UNODC) provides recommended methods for the identification and analysis of synthetic cathinones in seized materials, emphasizing the need for at least two uncorrelated analytical techniques for definitive identification. unodc.org One of these techniques should provide structural information, such as mass spectrometry or infrared spectroscopy. unodc.org

For quantification, validated chromatographic methods are essential. researchgate.net These methods are validated to ensure accuracy, precision, linearity, and sensitivity. The development of such methods is crucial for determining the purity of seized 4-MDEC and for legal proceedings. researchgate.net

Table 1: Analytical Techniques for the Detection and Quantification of 4-MDEC

Technique Application Advantages Reference(s)
Gas Chromatography-Mass Spectrometry (GC-MS)Identification and QuantificationHigh separation efficiency, detailed structural information. unodc.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Identification and QuantificationHigh sensitivity and selectivity, suitable for complex matrices. researchgate.net
Infrared (IR) SpectroscopyStructural ElucidationProvides information on functional groups. unodc.org
Spectroelectrochemistry (EC-SERS)Screening and IdentificationRapid, portable, and selective for certain cathinones. nih.gov

Profiling of Impurities and Adulterants in Seized Samples

The analysis of impurities and adulterants in seized 4-MDEC samples provides valuable forensic intelligence. Impurity profiling can help to link different seizures to a common manufacturing source, while the identification of adulterants can reveal trends in the illicit drug market and potential public health risks.

Impurities are by-products of the synthesis process and can be specific to the synthetic route used. nih.gov For example, different starting materials or reaction conditions will result in a unique impurity profile. The analysis of these trace chemicals can therefore provide clues about the clandestine laboratory where the drug was produced. nih.gov

Adulterants are substances intentionally added to the drug to increase its bulk, enhance its effects, or mimic the effects of other substances. greenhousetreatment.com Common adulterants found in illicit stimulants include:

Caffeine: Often added as a bulking agent and to enhance stimulant effects. nih.govresearchgate.net

Other Psychoactive Substances: Seized samples may contain other drugs like MDMA, methamphetamine, or other synthetic cathinones. nih.govresearchgate.net This poly-drug use, sometimes unknown to the consumer, increases the risk of adverse health effects. ojp.gov

Cutting Agents: Inactive substances like sugars (e.g., lactose, mannitol) or other powders are used to increase the weight of the product. greenhousetreatment.com

The identification of these substances is typically carried out using the same analytical techniques as for the main active compound, such as GC-MS and LC-MS/MS. nih.govresearchgate.net

Table 2: Common Adulterants Found in Stimulant Samples

Adulterant Purpose Reference(s)
CaffeineBulking agent, stimulant effect nih.govresearchgate.net
Other New Psychoactive Substances (NPS)Enhance or alter effects ojp.govnih.gov
Sugars (Lactose, Mannitol, etc.)Bulking agent greenhousetreatment.com
Paracetamol/AcetaminophenCutting agent nih.gov

Illicit Manufacturing Site Investigations and Chemical Precursor Diversion

Investigations into illicit manufacturing sites for synthetic cathinones like 4-MDEC are crucial for disrupting the supply chain. These investigations often rely on the identification of precursor chemicals, synthesis by-products, and specialized equipment.

The synthesis of 4-MDEC, like other cathinones, typically involves the reaction of a propiophenone (B1677668) precursor with a suitable amine. unodc.orgwikipedia.org For 4-MDEC, the likely precursor would be 4-methylpropiophenone, which is then reacted with diethylamine (B46881). The synthesis process can be hazardous due to the use of corrosive and toxic chemicals like bromine. europa.eu

Law enforcement agencies and international bodies like the International Narcotics Control Board (INCB) monitor the trade of known precursor chemicals to identify potential diversion for illicit drug production. incb.orgunvienna.org However, clandestine chemists often adapt their methods to use non-controlled "pre-precursors" or alternative synthetic routes to circumvent these controls. nih.gov

China has been identified as a source for some cathinone precursors. europa.eu In recent years, China has strengthened its regulations on precursor chemicals to combat their diversion into illicit drug manufacturing. gpcgateway.com

The equipment found at illicit laboratory sites can also provide important clues. This can range from simple glassware to more sophisticated apparatus like pressurized reaction vessels. incb.org The presence of large plastic trays for recrystallization is a characteristic finding in cathinone production facilities. europa.eu

Trends in Illicit Market Appearance and Geographical Distribution

The market for new psychoactive substances (NPS) is dynamic, with new compounds constantly emerging. nih.gov 4-MDEC is one of many synthetic cathinones that have appeared on the illicit market.

Synthetic cathinones gained significant popularity in the late 2000s and early 2010s, with mephedrone (B570743) (4-MMC) being a prominent example. wikipedia.org These substances were often marketed as "legal highs" and sold online. wikipedia.org

Europol first noted the presence of mephedrone in Europe in 2008, and by 2010 it had been detected in most EU member states. wikipedia.org The emergence and spread of NPS like 4-MDEC are monitored by international organizations such as the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) and the UNODC. unodc.orgresearchgate.net

The geographical distribution of synthetic cathinones is widespread. Production has been identified in various regions, including Europe. For instance, a significant number of illicit laboratories producing cathinones, particularly 4-MMC and 4-CMC, have been dismantled in Poland and the Netherlands. europa.eu There is also evidence of cathinones produced in Europe being exported to other parts of the world, such as New Zealand. europa.eu

Forensic Intelligence Frameworks for Monitoring New Psychoactive Substances

The rapid emergence and evolution of NPS present a significant challenge to law enforcement and public health agencies. nih.gov To address this, forensic intelligence frameworks have been developed to systematically collect, analyze, and share data on NPS. ojp.govojp.gov

These frameworks aim to provide actionable intelligence to disrupt and prevent crime. ojp.govpoliceandsecuritynews.com Key components of a forensic intelligence framework for monitoring NPS include:

Data Collection: Gathering information from various sources, including seized drug analysis, toxicology reports, online drug discussion forums, and law enforcement data. nih.govojp.gov Online forums can be a valuable source for monitoring the popularity and emergence of new substances. nih.govresearchgate.net

Data Analysis: Using analytical tools to identify trends, patterns, and links between cases. ojp.govojp.gov This includes the chemical profiling of seized samples to link them to a common source.

Information Sharing: Disseminating intelligence to relevant stakeholders, including law enforcement, forensic laboratories, public health authorities, and policymakers. ojp.govojp.gov

The National Institute of Justice (NIJ) in the United States has developed a Forensic Intelligence Framework with five pillars: Organization, Process, Technology, Capabilities and Resources, and Information Sharing. ojp.gov This framework provides a roadmap for law enforcement agencies to implement a proactive approach to crime investigation. ojp.gov

By integrating data from various sources and applying advanced analytical methods, forensic intelligence frameworks can enhance the early detection of emerging NPS like 4-MDEC, monitor their spread, and inform effective prevention and control strategies. nih.govojp.govpoliceandsecuritynews.com

Emerging Research Directions for 4 Methyldiethcathinone Hydrochloride Studies

Development of Novel Analytical Reference Standards and Methodologies

The rapid emergence of NPS like 4-MDMC presents a significant challenge for forensic and toxicology laboratories. A primary hurdle is the availability of authenticated analytical reference standards, which are crucial for the unequivocal identification and quantification of the substance in seized materials and biological samples. nih.govunodc.org Without these standards, the development and validation of analytical methods are severely hampered. unodc.org

Current research focuses on synthesizing and characterizing 4-MDMC and its potential metabolites to serve as certified reference materials. nih.govresearchgate.net This involves detailed structural elucidation using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). researchgate.netcfsre.orgresearchgate.net

Furthermore, there is a continuous drive to develop more sensitive and specific analytical methodologies. While gas chromatography-mass spectrometry (GC-MS) is a widely used technique, it has limitations regarding the thermal stability of some cathinones, which can lead to decomposition and misidentification. ojp.govnih.gov Consequently, alternative methods are being explored and refined:

Liquid Chromatography-Mass Spectrometry (LC-MS) : Particularly with tandem MS (MS/MS) or high-resolution MS (HRMS), this technique offers greater sensitivity and avoids the high temperatures of GC, making it more suitable for analyzing thermally labile compounds like cathinones. nih.govojp.gov

Capillary Electrophoresis (CE) : This method provides an alternative separation technique that can be coupled with MS for the analysis of synthetic cathinones. cfsre.orgresearchgate.net

Spectroscopic Techniques : Infrared (IR) and Raman spectroscopy are valuable for the analysis of seized materials, providing structural information that complements chromatographic methods. cfsre.orgresearchgate.net

The goal is to create a diverse toolbox of validated methods that can be adapted to various sample types and laboratory settings, ensuring the accurate and reliable detection of 4-MDMC. cfsre.org The combination of multiple analytical techniques is often recommended to confirm the identity of unknown or new synthetic cathinones. cfsre.orgresearchgate.net

Advanced Mechanistic Investigations Using In Silico Modeling and Advanced In Vitro Systems

Understanding the pharmacological and toxicological mechanisms of 4-MDMC is critical. Advanced research in this area is increasingly employing computational and sophisticated laboratory models to predict and investigate its effects.

In Silico Modeling: Computational approaches, or in silico studies, are powerful tools for predicting the properties and biological interactions of new compounds before extensive laboratory work is undertaken. nih.govnih.govujmm.org.ua For 4-MDMC, these methods can be used to:

Predict Receptor Binding: Model the interaction of 4-MDMC with monoamine transporters (for dopamine (B1211576), norepinephrine (B1679862), and serotonin), which are the primary targets for synthetic cathinones. acs.orgnih.gov This helps in predicting its potential stimulant or empathogenic effects.

Structure-Activity Relationship (SAR) Studies: By computationally comparing the structure of 4-MDMC to other known cathinones, researchers can infer its likely pharmacological profile. For instance, modifications to the alkyl side chain or aromatic ring are known to alter a compound's potency and selectivity for different transporters. acs.org

Toxicity Prediction: In silico models can estimate the potential toxicity of a substance based on its chemical structure, helping to prioritize which compounds require urgent and detailed toxicological assessment. nih.gov

In Vitro Systems: To complement computational predictions, advanced in vitro (laboratory-based) systems are essential for detailed mechanistic studies. nih.govmdpi.com These include:

Cell-Based Assays: Using cell lines that express specific human monoamine transporters, researchers can directly measure the effects of 4-MDMC on neurotransmitter uptake and release. nih.gov This provides empirical data on its mechanism of action.

Metabolism Studies: Incubating 4-MDMC with human liver microsomes or S9 fractions allows for the identification of its major metabolites. nih.govmdpi.comnih.gov Identifying these metabolites is crucial, as they may also possess biological activity and are important targets for toxicological screening. nih.govnih.gov Studies have shown that 4-MDMC can act as a prodrug to the controlled substance 4-MEC (4-methylethcathinone). nih.gov

These advanced models provide a more rapid and ethically considerate means of gathering initial data on the potential actions and risks of emerging substances like 4-MDMC.

Long-term Epidemiological Monitoring of Illicit Markets and Synthesis Patterns

Continuous surveillance of the illicit drug market is essential to track the prevalence and distribution of NPS like 4-MDMC. www.gov.uk This epidemiological monitoring provides crucial data for public health officials, law enforcement, and forensic laboratories.

Key aspects of this monitoring include:

Tracking Prevalence: International bodies like the United Nations Office on Drugs and Crime (UNODC) and the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) collect data on seizures of NPS. www.gov.ukunodc.org This information helps to identify geographical trends and hotspots for the distribution of specific compounds.

Identifying Synthesis Patterns: Analysis of seized materials and clandestine laboratory investigations can reveal the synthetic routes being used to produce 4-MDMC. ies.gov.pl This often involves identifying the precursor chemicals, which can then be targeted for regulation to disrupt production. unodc.org Clandestine chemists frequently alter synthesis methods to circumvent controls on known precursors. cardiff.ac.uk

Monitoring Online Markets: The internet plays a significant role in the sale and distribution of NPS, which are often deceptively marketed as 'research chemicals' or 'bath salts'. www.gov.ukresearchgate.net Monitoring online vendors and forums provides early warnings of new compounds entering the market and shifts in popularity. unodc.org

This long-term data collection is vital for understanding the lifecycle of an NPS on the illicit market, from its emergence to its potential decline as it is replaced by newer, unregulated alternatives. nih.govadf.org.au

Impact of Regulatory Changes on Illicit Production and Market Dynamics

When a substance like 4-MDMC is placed under legal control, it has a direct impact on the illicit drug market. Research in this area analyzes the effectiveness and consequences of these regulatory actions.

Market Displacement: One common effect of scheduling a specific drug is the emergence of new, structurally similar but legally distinct analogues. acs.orgadf.org.au Clandestine chemists simply modify the molecule slightly to create a new substance that is not yet controlled, perpetuating a "cat-and-mouse" game with authorities. acs.orgnih.gov

Changes in Production and Supply: Placing controls on a substance or its essential precursor chemicals can disrupt production chains. cardiff.ac.uk This may lead to temporary shortages, increases in price, and decreases in purity as suppliers struggle to source materials or establish new synthesis methods. cardiff.ac.uk For example, after international controls were placed on a precursor for MDMA, internet searches for its non-scheduled substitute increased significantly. unodc.org

Shifts in Purity and Adulteration: Following a ban, the purity of the substance on the street may decrease. Furthermore, the substance may be adulterated or replaced entirely with other compounds, often without the user's knowledge, which can introduce new and unpredictable risks. nih.gov

Studying these impacts is crucial for developing more effective and proactive legislative strategies that can anticipate market shifts rather than simply reacting to them.

Methodological Innovations in Forensic Science for Rapid Identification

The need for rapid and accurate identification of NPS in field settings, such as at borders or during police operations, has spurred innovation in forensic technology. mdpi.commdpi.com While laboratory-based methods are the gold standard, they involve time delays. mdpi.com

Emerging innovations focus on portability and speed:

Portable Spectrometers: Handheld Raman and Fourier-transform infrared (FTIR) spectrometers are increasingly used for on-site screening of suspicious powders and tablets. mdpi.comresearchgate.net These devices can provide a rapid, non-destructive preliminary identification.

Ion Mobility Spectrometry (IMS): IMS is a sensitive technique used for detecting trace amounts of drugs and is frequently deployed at airports and other security checkpoints. researchgate.netmdpi.com

Electrochemical Sensors: Research is underway to develop portable electrochemical sensors that can detect specific synthetic cathinones. mdpi.com These sensors offer a fast and simple method for screening confiscated samples. mdpi.com

Lab-on-a-Chip (LOC) Devices: These miniaturized devices, such as paper-based immunoassays, can perform complex chemical analyses on a small chip. mmu.ac.uk They are being developed for the low-cost, rapid, and multiplex detection of various drugs, including synthetic cathinones, in minutes. mmu.ac.uk

These technologies aim to provide law enforcement and forensic professionals with tools for making quick, informed decisions in the field, while confirmatory analysis is performed in the laboratory. researchgate.netnews-medical.netforensicscolleges.com

Q & A

Q. Advanced

  • LC-MS/MS with Isotopic Labeling: Use deuterated internal standards (e.g., 4-MEC-d₃) to improve accuracy in quantifying low-abundance impurities (e.g., synthetic intermediates) .
  • Forced Degradation Studies: Expose the compound to heat, light, or acidic/basic conditions to identify degradation products via high-resolution mass spectrometry (HRMS) .
  • Quantitative NMR (qNMR): Employ ¹H-NMR with a calibrated internal standard (e.g., maleic acid) for impurity quantification without chromatographic separation .

How can researchers validate the stability of 4-Methylethcathinone hydrochloride under varying storage conditions?

Q. Advanced

  • Accelerated Stability Testing: Store samples at elevated temperatures (e.g., 40°C) and 75% relative humidity, analyzing degradation kinetics via Arrhenius modeling .
  • Light Exposure Trials: Use ICH Q1B guidelines to assess photostability in UV/visible light chambers, monitoring for color changes or crystallinity loss .
  • Long-Term Real-Time Studies: Compare batch samples stored in amber glass vs. plastic containers to evaluate container compatibility .

Q. Notes

  • Molecular CAS 1266688-86-1, MW 227.7 g/mol, C₁₂H₁₇NO·HCl .
  • Regulatory status: Classified as a controlled substance analogue in some jurisdictions; verify local regulations before procurement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.